4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one
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Overview
Description
4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a benzoxazinone core
Preparation Methods
The synthesis of 4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.
Coupling of the Two Moieties: The final step involves coupling the benzylpiperazine moiety with the benzoxazinone core using a suitable linker, such as an oxoethyl group, under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylpiperazine moiety, where various substituents can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool in studying various biological processes and pathways.
Chemical Research: Its diverse reactivity allows it to be used as a building block in the synthesis of more complex molecules, making it useful in the development of new chemical entities.
Industrial Applications: The compound’s properties may also be leveraged in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it has been shown to inhibit the activity of oxidoreductase enzymes, which play a crucial role in various metabolic processes . The binding of the compound to these enzymes is stabilized by hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the enzyme’s binding site .
Comparison with Similar Compounds
4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and has shown significant antimicrobial activity.
2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde: Another compound with a benzylpiperazine moiety, used in various biological studies.
tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate: This compound shares a similar structural motif and is used in neuropharmacological research.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C24H29N3O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H29N3O3/c1-3-21-24(29)27(20-15-18(2)9-10-22(20)30-21)17-23(28)26-13-11-25(12-14-26)16-19-7-5-4-6-8-19/h4-10,15,21H,3,11-14,16-17H2,1-2H3 |
InChI Key |
QNFHKHHVSGOFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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